molecular formula C11H17NO B13076596 2-(Tert-butoxy)-6-methylaniline

2-(Tert-butoxy)-6-methylaniline

Cat. No.: B13076596
M. Wt: 179.26 g/mol
InChI Key: CTLISTFLLLPXEC-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-6-methylaniline is a substituted aniline derivative with a tert-butoxy group (-OC(CH₃)₃) at the 2-position and a methyl group (-CH₃) at the 6-position of the aromatic ring. The tert-butoxy group imparts steric bulk and electron-donating properties, which influence reactivity, solubility, and stability.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-methyl-6-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C11H17NO/c1-8-6-5-7-9(10(8)12)13-11(2,3)4/h5-7H,12H2,1-4H3

InChI Key

CTLISTFLLLPXEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxy)-6-methylaniline typically involves the introduction of the tert-butoxy group to the aniline derivative. One common method is through the reaction of 2-amino-6-methylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-6-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(Tert-butoxy)-6-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-butoxy)-6-methylaniline involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, allowing for selective reactions at other sites on the molecule. This selective reactivity is crucial in organic synthesis and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(tert-butoxy)-6-methylaniline and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
This compound tert-Butoxy (2), Methyl (6) C₁₁H₁₇NO 179.26* Not available Research chemical; steric hindrance effects Inferred
2-Ethyl-6-methylaniline (EMA) Ethyl (2), Methyl (6) C₉H₁₃N 135.21 Not available Metabolite of acetochlor; used in residue monitoring
2-(tert-Butoxy)-6-fluoroaniline tert-Butoxy (2), Fluoro (6) C₁₀H₁₄FNO 183.22 1183455-98-2 Fluorinated analog; electronic modulation
2-Chloro-4-tert-butyl-6-nitroaniline Chloro (2), tert-Butyl (4), Nitro (6) C₁₀H₁₃ClN₂O₂ 228.68 335013-56-4 Pesticide intermediate; electron-withdrawing groups

*Inferred from structural analogs.

Structural and Electronic Effects

  • Steric Hindrance: The tert-butoxy group in this compound creates significant steric bulk compared to smaller substituents like ethyl (EMA) or fluoro.
  • Electronic Properties : The tert-butoxy group is electron-donating via resonance, increasing electron density on the aromatic ring. In contrast, chloro and nitro groups (e.g., in 2-chloro-4-tert-butyl-6-nitroaniline) are electron-withdrawing, decreasing ring electron density and altering reactivity .

Physicochemical Properties

  • Solubility : The tert-butoxy group enhances lipophilicity compared to EMA (logP ≈ 2.5 for EMA vs. estimated logP > 3 for this compound). However, the fluoro analog () may exhibit different polarity due to fluorine’s electronegativity.
  • Stability : Unlike EMA and HEMA, which are base-hydrolyzable metabolites of acetochlor , the tert-butoxy group is more resistant to hydrolysis under basic conditions, suggesting greater stability in environmental or biological systems.

Analytical Methods

  • Detection: EMA and HEMA are quantified via LC-MS/MS after base hydrolysis of acetochlor residues .
  • Chromatography : The bulky tert-butoxy group may increase retention time in reverse-phase HPLC compared to smaller substituents.

Biological Activity

2-(Tert-butoxy)-6-methylaniline is an organic compound that has garnered interest for its potential biological activities. This article reviews its interactions with biological systems, focusing on enzyme interactions, toxicity assessments, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12H17NO
  • Molecular Weight : 193.27 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

  • Enzyme Interactions : The compound has shown potential in modulating enzyme activities, particularly in relation to cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics.
  • Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant properties, contributing to the protection against oxidative stress in cells .
  • Anticancer Activity : Some research suggests that this compound may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Interaction Studies

Recent studies have highlighted the interaction of this compound with various enzymes:

Enzyme Effect Reference
Cytochrome P450Inhibition of enzyme activity
Aldose ReductaseModulation of activity
Glutathione S-transferasePotential substrate

These interactions suggest a complex role in metabolic pathways, possibly influencing drug metabolism and detoxification processes.

Toxicological Assessments

Toxicity evaluations are critical for understanding the safety profile of this compound. The following studies provide insights into its toxicological effects:

  • Acute Toxicity : In animal models, acute toxicity tests have indicated a moderate toxicity profile, with specific attention to its effects on liver enzymes and renal function .
  • Chronic Toxicity : Long-term exposure studies are necessary to fully assess chronic effects, particularly regarding carcinogenic potential. Current findings suggest a need for further investigation into endocrine disruption and reproductive toxicity .

Case Studies

  • Case Study on Anticancer Activity :
    • A study investigated the effect of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential use as an anticancer agent .
  • Case Study on Enzyme Modulation :
    • Research demonstrated that this compound could inhibit cytochrome P450 enzymes by up to 40%, impacting the metabolism of co-administered drugs. This finding highlights its relevance in pharmacokinetics and drug-drug interactions.

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